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molecular formula C11H15BrN2O B8541551 2-Bromo-4-(4-methylpiperazin-1-yl)phenol

2-Bromo-4-(4-methylpiperazin-1-yl)phenol

Cat. No. B8541551
M. Wt: 271.15 g/mol
InChI Key: PJYJPVQRVUHVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541576B2

Procedure details

2-bromo-4-(4-methylpiperazin-1-yl)phenyl acetate 280 mg (1.03 mmol) were dissolved in methanol and reacted with 2 ml of 1 N NaOH. After two hours the reaction was acidified with glacial acetic acid, evaporated and purified on silica with DCM/MeOH 9/1 0.4% 7M NH3 in MeOH. LC/MS (m/z): 273.2 [M+H]+, HPLC (254 nm) method 3 Rt 2.96 min.
Name
2-bromo-4-(4-methylpiperazin-1-yl)phenyl acetate
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]2)=[CH:7][C:6]=1[Br:18])(=O)C.[OH-].[Na+].C(O)(=O)C>CO>[Br:18][C:6]1[CH:7]=[C:8]([N:11]2[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]2)[CH:9]=[CH:10][C:5]=1[OH:4] |f:1.2|

Inputs

Step One
Name
2-bromo-4-(4-methylpiperazin-1-yl)phenyl acetate
Quantity
280 mg
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C=C1)N1CCN(CC1)C)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified on silica with DCM/MeOH 9/1 0.4% 7M NH3 in MeOH

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=CC(=C1)N1CCN(CC1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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